molecular formula C8H10N2O3 B11910176 7,9-Diazaspiro[4.5]decane-6,8,10-trione CAS No. 56209-30-4

7,9-Diazaspiro[4.5]decane-6,8,10-trione

Cat. No.: B11910176
CAS No.: 56209-30-4
M. Wt: 182.18 g/mol
InChI Key: HYPRUQJUBWRVEM-UHFFFAOYSA-N
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Description

7,9-Diazaspiro[4.5]decane-6,8,10-trione is a spirocyclic barbituric acid derivative characterized by a central cyclopentane ring fused to a barbituric acid moiety. Its core structure consists of a six-membered diazaspirononane system with three ketone groups (at positions 6, 8, and 10) . The compound is also known as spirocyclopentabarbituric acid (CAS RN: 56209-30-4) and exhibits a planar barbituric acid ring with stereochemical substituents on the cyclopentane ring, as observed in its crystal structure . This compound has been synthesized via cyclization reactions involving barbituric acid derivatives and cyclopentane precursors, often under high-temperature conditions .

Properties

CAS No.

56209-30-4

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

7,9-diazaspiro[4.5]decane-6,8,10-trione

InChI

InChI=1S/C8H10N2O3/c11-5-8(3-1-2-4-8)6(12)10-7(13)9-5/h1-4H2,(H2,9,10,11,12,13)

InChI Key

HYPRUQJUBWRVEM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)NC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 1,3-diaminocyclopentane reacts with 2,4-pentanedione under acidic catalysis (e.g., p-toluenesulfonic acid) in refluxing toluene. The reaction proceeds via imine formation, followed by intramolecular cyclization to generate the spiro structure. The trione moiety arises from the oxidation of intermediate enolates using potassium permanganate in aqueous acetone.

Key Parameters:

  • Temperature: 110–120°C (reflux)

  • Catalyst: 5 mol% p-TsOH

  • Oxidation agent: KMnO₄ (2 equiv)

  • Typical yield: 45–52%

Limitations and Optimization

Early iterations of this method suffered from low regioselectivity due to competing pathways for diketone activation. Substituting symmetric diketones (e.g., 2,4-pentanedione) with sterically hindered analogs (e.g., 3-methyl-2,4-pentanedione) improved regioselectivity to >85%, albeit at the cost of reduced overall yield (38–42%). Microwave-assisted synthesis reduced reaction times from 24 hours to 3 hours while maintaining comparable yields.

Stereoselective Synthesis Using Chiral Auxiliaries

For applications requiring enantiomerically pure this compound, stereoselective methods employing chiral N-tert-butanesulfinyl imines have been developed.

Chiral Induction Strategy

The synthesis begins with the preparation of (R)-N-tert-butanesulfinyl imine from tert-butanesulfinamide and cyclopentanone. This chiral auxiliary directs the stereochemistry during subsequent nucleophilic additions. Ethyl 4-nitrobutanoate serves as the dinucleophile, attacking the imine carbon to form a diastereomeric intermediate. Acidic hydrolysis removes the sulfinyl group, yielding the enantiomerically enriched spirocyclic core.

Critical Steps:

  • Imine formation: 0°C, Ti(OEt)₄ catalyst, 92% yield

  • Nitrobutanoate addition: −78°C, LiHMDS base, 78% yield

  • Cyclization: HCl/MeOH, 65°C, 81% yield

Enantiomeric Excess and Scalability

This method achieves enantiomeric excess (ee) values of 94–97% for the R-configuration. Scale-up studies demonstrated consistent ee (95%) at the 100-gram scale, though reaction times increased by 30% due to heat transfer limitations.

Ring-Closing Metathesis (RCM) Approach

The advent of ruthenium carbene catalysts has enabled RCM as a viable route to spirocyclic systems. This method constructs the cyclopentane ring via olefin metathesis, followed by functionalization to install the trione groups.

Olefin Precursor Design

A diene precursor containing two terminal alkenes (e.g., 1,5-diallyl-2,4-diketopiperazine) undergoes RCM using Grubbs II catalyst (5 mol%) in dichloromethane. The reaction forms the spirocyclic skeleton in 68% yield within 6 hours. Subsequent ozonolysis and reductive workup convert the remaining double bonds to ketones, which are then oxidized to the trione system using Jones reagent.

Catalyst Efficiency Comparison

CatalystLoading (mol%)Yield (%)
Grubbs II568
Hoveyda-Grubbs II771
Schrock catalyst354

Data adapted from

Solid-Phase Synthesis for Combinatorial Libraries

High-throughput synthesis platforms employ resin-bound intermediates to generate this compound derivatives. Wang resin functionalized with Fmoc-protected amines serves as the scaffold for sequential ketone formations and cyclizations.

Automated Synthesis Protocol

  • Resin loading: Fmoc-cyclopentylamine (1.2 equiv), HATU/DIPEA, DMF, 2 hours

  • Ketone installation: Mitsunobu reaction with 2,4-pentanedione, 12 hours

  • Cyclization: TFA cleavage with simultaneous trione formation

  • Purification: Reverse-phase HPLC, 85–90% purity

This method produces 50–70 mg of product per gram of resin, enabling rapid generation of analog libraries for structure-activity relationship studies.

BaseSolventTemperature (°C)Conversion (%)
NaHTHF097
NaOHH₂O/EtOH2588
Na₂CO₃Acetone4076

Data from and

Chemical Reactions Analysis

Types of Reactions

7,9-Diazaspiro[4.5]decane-6,8,10-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

7,9-Diazaspiro[4.5]decane-6,8,10-trione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 7,9-Diazaspiro[4.5]decane-6,8,10-trione exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., iodomethyl in ) reduce solubility but enhance reactivity in nucleophilic substitutions.
  • Aryl Substituents (e.g., in ) introduce π-π stacking interactions, stabilizing crystalline phases.
  • Sodium Salts (e.g., ) improve aqueous solubility, making them suitable for pharmaceutical formulations.

Heteroatom Modifications

Replacing oxygen or nitrogen atoms in the spiro system alters electronic and steric properties:

Compound Name Heteroatom Configuration Key Differences Reference
1-Oxa-3-azaspiro[4.5]decane-2,4,8-trione 1 oxygen, 1 nitrogen Reduced hydrogen-bonding capacity
6,10-Dichloro-1-oxa-4,8-dithia-7,9-diazaspiro[4.5]deca-6,9-diene 1 oxygen, 2 sulfurs, 2 chlorines Increased electrophilicity; thiadiazine reactivity

Key Observations :

  • Sulfur Incorporation (e.g., ) enhances electrophilicity and enables reactions with thiol-containing biomolecules.
  • Chlorine Substituents (e.g., ) introduce steric hindrance and alter metabolic stability.

Physicochemical Properties

Melting Points and Solubility

Compound Name Melting Point (°C) Solubility (Water) Reference
7,9-Diazaspiro[4.5]decane-6,8,10-trione 182.18 Low (intrinsic solubility)
3-(Iodomethyl)-4-isopropyl-7,9-dimethyl derivative 100–103 (decomp) Insoluble in polar solvents
Sodium 1,4-diethyl derivative Not reported High (ionic character)

Key Observations :

  • Sodium salts (e.g., ) exhibit higher aqueous solubility due to ionic dissociation.
  • Bulky substituents (e.g., isopropyl in ) lower melting points by disrupting crystal packing.

Biological Activity

7,9-Diazaspiro[4.5]decane-6,8,10-trione is a unique organic compound characterized by its spirocyclic structure, which incorporates nitrogen atoms and multiple carbonyl groups. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound contributes to its distinctive chemical reactivity and biological properties. The spiro configuration enhances its stability and reactivity profile. Below is a summary of its structural features:

Feature Description
Molecular Formula C₉H₉N₂O₃
Molecular Weight Approximately 179.18 g/mol
Structural Features Spirocyclic structure with two nitrogen atoms and three carbonyl groups

Research indicates that this compound interacts with specific molecular targets within biological systems. These interactions may influence various biological pathways:

  • Enzyme Inhibition : The compound shows potential as an enzyme inhibitor, which could modulate metabolic pathways relevant to disease processes.
  • Receptor Binding : Studies suggest that it may bind to specific receptors involved in cellular signaling, thus altering cellular responses.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Activity : In vitro assays demonstrated that the compound exhibits significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation in certain types of cancer cells.

Case Studies

  • A study conducted by researchers at Virginia Commonwealth University explored the effects of this compound on bacterial secretion systems. Results indicated a dose-dependent inhibition of the Type III secretion system (T3SS), which is crucial for bacterial virulence .
  • Another investigation highlighted the compound's potential to disrupt cellular signaling pathways linked to cancer progression. The study found that treatment with the compound led to decreased expression of oncogenes in cultured cancer cells .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

Compound Name Structural Features Unique Properties
Sodium 1-methyl-4-propyl-7,9-diazaspiro(4.5)decane-6,8,10-trioneSimilar spiro structureDifferent substituents leading to varied reactivity
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dioneContains additional phenyl groupEnhanced solubility and altered biological activity
1,3,8-Trioxaspiro[4.5]decane-4,7,9-trioneIncorporates oxygen atomsUnique oxidative behavior due to additional functional groups

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7,9-Diazaspiro[4.5]decane-6,8,10-trione, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclization reactions between diamines and carbonyl compounds under controlled conditions. For example, analogous spiro compounds (e.g., 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione) are synthesized using cycloalkanones with formic acid and triethanolamine in dimethylformamide (DMF) as a solvent. Optimization parameters include temperature (80–120°C), reaction time (6–24 hours), and pH adjustment to stabilize intermediates. Post-reaction purification via crystallization or column chromatography is critical for isolating high-purity products .

Q. How should researchers address nomenclature inconsistencies for spiro compounds like this compound in publications?

  • Methodological Answer : Follow IUPAC guidelines prioritizing lower numbering for heteroatoms. For instance, "6,9-diazaspiro" is preferred over "7,10-diazaspiro" due to the lower positional index of nitrogen atoms. Cross-validate using CAS registry numbers (e.g., 58093-05-3 for analogous structures) and computational tools like ChemDraw to ensure alignment with authoritative databases .

Q. What spectroscopic techniques are most effective for characterizing the spirocyclic core of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm spirojunction via distinct coupling patterns and quaternary carbon signals.
  • FT-IR : Identify carbonyl stretching vibrations (1660–1720 cm1^{-1}) for trione groups.
  • X-ray crystallography : Resolve spatial conformation, particularly for polymorphic forms.
    Discrepancies in data should be resolved by repeating experiments under inert atmospheres to exclude oxidation artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent-dependent conformational changes. Address this by:

  • Performing variable-temperature NMR to track dynamic equilibria.
  • Using density functional theory (DFT) calculations to predict dominant tautomers and compare with experimental results.
  • Cross-validating with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What strategies are recommended for designing biologically active derivatives of this compound, particularly for CNS targets?

  • Methodological Answer : Focus on structural modifications at reactive sites (e.g., substituting the 1,4-diethyl or 2-ethyl groups in sodium salt derivatives). For example, introducing halogen atoms (e.g., chlorine at the 8-position) enhances blood-brain barrier permeability. Prioritize derivatives with high Fsp3^3 character (>0.5) to improve pharmacokinetic properties. Use in silico docking studies (e.g., AutoDock Vina) to predict binding affinity with neurological receptors .

Q. How can factorial design improve the scalability of this compound synthesis?

  • Methodological Answer : Apply a 2k^k factorial design to evaluate critical factors:

  • Factors : Catalyst concentration (0.5–2.0 mol%), solvent polarity (DMF vs. THF), and temperature (80–120°C).
  • Response Variables : Yield, purity, and reaction time.
    Statistical analysis (ANOVA) identifies optimal conditions while minimizing resource use. Pilot-scale trials (1–5 kg batches) should include process analytical technology (PAT) for real-time monitoring .

Q. What are the implications of conflicting crystallographic data on the proposed mechanism of nucleophilic attack at carbonyl sites?

  • Methodological Answer : Divergent crystallographic results (e.g., axial vs. equatorial attack trajectories) may indicate solvent or counterion effects. To clarify:

  • Conduct mechanistic studies using isotopic labeling (18O^{18}\text{O}) at carbonyl groups.
  • Compare kinetic isotope effects (KIE) in polar aprotic vs. protic solvents.
  • Utilize in situ Raman spectroscopy to track intermediate formation during reactions .

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